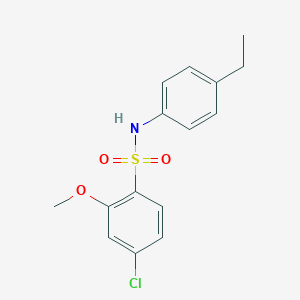
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that blocks the production of prostaglandins, which are responsible for inflammation and pain.
Mecanismo De Acción
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of prostaglandins, 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation. It also reduces the production of pain mediators such as bradykinin and prostaglandins, thereby reducing pain. 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a half-life of approximately 11 hours and is metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various diseases. However, 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has some limitations, including its potential for off-target effects and its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, including its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further research on the mechanisms of action of 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, particularly its effects on other signaling pathways that may be involved in the development of cancer and Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide in various patient populations, particularly in those with a history of heart disease.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 4-bromo-2-methoxybenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 4-ethylphenylboronic acid in the presence of a palladium catalyst. The final product is obtained by the chlorination of the intermediate with thionyl chloride.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. The drug has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. It has also been demonstrated to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid protein in the brain. Additionally, 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been shown to have cardioprotective effects by reducing the risk of cardiovascular events in patients with a history of heart disease.
Propiedades
Fórmula molecular |
C15H16ClNO3S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-9-6-12(16)10-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clave InChI |
ZDYNKMKOMYWABX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















